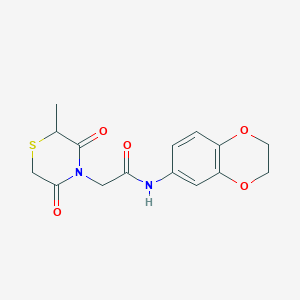
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamide derivatives. The general synthesis pathway can be outlined as follows:
- Starting Material : 2,3-Dihydrobenzo[1,4]-dioxin-6-amine is reacted with a suitable acyl chloride or anhydride.
- Formation of Acetamide : The reaction proceeds in the presence of a base (e.g., sodium carbonate) to afford the desired acetamide derivative.
- Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy and NMR spectroscopy to confirm its structure.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on key enzymes associated with metabolic disorders and neurodegenerative diseases:
- α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism. The compound exhibited substantial inhibitory activity against yeast α-glucosidase, suggesting potential use in managing type 2 diabetes mellitus (T2DM) by controlling postprandial blood glucose levels .
- Acetylcholinesterase (AChE) Inhibition : While the compound showed weaker inhibition against AChE compared to α-glucosidase, its activity suggests potential applications in Alzheimer’s disease therapy .
Cytotoxicity and Anticancer Activity
The compound's structural features indicate potential anticancer properties:
- Cell Line Studies : Preliminary in vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The half-maximal effective concentration (EC50) values were significantly lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest mechanisms. Studies indicated that compounds with similar structural motifs exhibited increased caspase activation, leading to programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Biological Activity Impact |
|---|---|
| Benzodioxane moiety | Enhances enzyme inhibition |
| Thiomorpholine ring | Contributes to cytotoxicity |
| Acetamide functional group | Modulates binding affinity to targets |
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Inhibitory Effects on Enzymes : A study reported that derivatives based on the benzodioxane moiety showed promising inhibition against both α-glucosidase and AChE .
- Cytotoxicity Against Cancer Cells : Compounds with similar structures were tested against multiple cancer cell lines, showing significant cytotoxicity with low toxicity to normal cells .
- Molecular Docking Studies : Computational studies have supported the observed biological activities by predicting strong binding interactions between the compound and target enzymes based on their structural conformations .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-9-15(20)17(14(19)8-23-9)7-13(18)16-10-2-3-11-12(6-10)22-5-4-21-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEAGXHFOZOHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














